

A Comparative Metabolic and Pharmacodynamic Analysis of Pholedrine and Norpholedrine

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Compound of Interest		
Compound Name:	Pholedrine	
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This guide provides a comprehensive comparison of the metabolic and pharmacodynamic profiles of **pholedrine** and its N-demethylated analogue, nor**pholedrine**. Both are sympathomimetic amines with significance in pharmacology and toxicology, primarily recognized as metabolites of methamphetamine and amphetamine, respectively. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their distinct yet related characteristics.

Introduction and Chemical Structures

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, and norpholedrine, or 4-hydroxyamphetamine, are structurally similar compounds, differing only by a methyl group on the amine.[1][2][3] This seemingly minor structural variance leads to notable differences in their metabolic fate and, consequently, their pharmacokinetic and pharmacodynamic profiles.

Pholedrine is a significant metabolite of methamphetamine, formed through aromatic hydroxylation, a reaction primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.

[4][5] Similarly, norpholedrine is a major metabolite of amphetamine, also formed via CYP2D6-mediated hydroxylation.[2][5]

Comparative Metabolic Pathways







The metabolism of **pholedrine** and nor**pholedrine** is a critical determinant of their biological activity and duration of action. The primary metabolic distinction between the two lies in the potential for N-demethylation of **pholedrine**.

Pholedrine Metabolism: The metabolism of pholedrine can proceed through conjugation of the phenolic hydroxyl group (Phase II metabolism) to form glucuronide and sulfate conjugates.

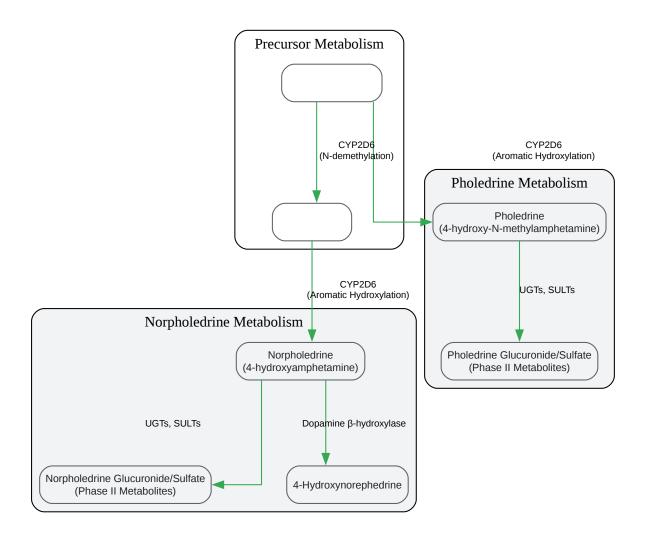
[4] While N-demethylation to norpholedrine is a plausible metabolic step for secondary amines, in vivo studies in rats have suggested that this pathway may not be significant for pholedrine itself.[6] One study found no detectable levels of norpholedrine (p-hydroxyamphetamine) in serum or urine after intravenous administration of pholedrine to rats.

[6]

Nor**pholedrine** Metabolism: As the N-demethylated analogue, nor**pholedrine**'s primary metabolic routes involve conjugation of its phenolic hydroxyl group.[2] It can also be further metabolized by dopamine β-hydroxylase to 4-hydroxynorephedrine.[2]

The key metabolic pathways are visualized in the following diagram:





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Metabolic pathways of **pholedrine** and nor**pholedrine**.

Quantitative Data Comparison

Direct comparative pharmacokinetic studies between **pholedrine** and nor**pholedrine** are limited. The following tables summarize available quantitative data for each compound from separate studies. It is important to note that direct comparisons should be made with caution due to differing experimental conditions.



Table 1: Pharmacokinetic Parameters of **Pholedrine** Enantiomers in Rats[6]

Parameter	D-Pholedrine	L-Pholedrine
Clearance (mL/min/kg)	93.5	83.9
Volume of Distribution (L/kg)	4.23 ± 1.76	3.15 ± 0.84
Urinary Excretion (Unchanged)	29%	34%
Urinary Excretion (Conjugated)	57%	52%

Data from a study in male Sprague-Dawley rats following a 20 mg/kg intravenous bolus of racemic **pholedrine**.

Table 2: Urinary Concentrations of **Pholedrine** Conjugates in Methamphetamine Users[4]

Metabolite	Concentration Range (µg/mL)
p-hydroxymethamphetamine-sulphate	0.02 - 21.7
p-hydroxymethamphetamine-glucuronide	<0.02 - 2.43

Data from analysis of urine samples from methamphetamine users.

Experimental Protocols In Vitro Metabolism Study Using Human Liver Microsomes

This protocol describes a general procedure for assessing the in vitro metabolism of **pholedrine** and nor**pholedrine**.

Objective: To identify metabolites and determine the metabolic stability of **pholedrine** and nor**pholedrine**.

Materials:

Pholedrine and Norpholedrine standards



- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system

Procedure:

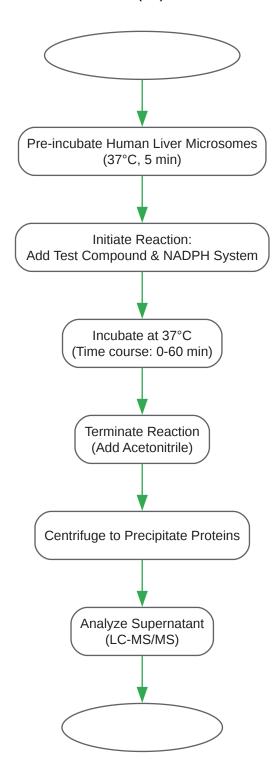
- Prepare a stock solution of the test compound (pholedrine or norpholedrine) in a suitable solvent (e.g., methanol or DMSO).
- In a microcentrifuge tube, pre-incubate the HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the test compound (final concentration typically 1-10 μ M) and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.

Data Analysis:

• Metabolite identification is performed by comparing the mass spectra and retention times with those of reference standards, if available, or by interpreting the fragmentation patterns.



• Metabolic stability is determined by measuring the disappearance of the parent compound over time and calculating the in vitro half-life (t½) and intrinsic clearance (CLint).



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Workflow for an in vitro metabolism study.



In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of **pholedrine** or nor**pholedrine** in a rodent model.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution.

Materials:

- Pholedrine or Norpholedrine for injection
- Rodent model (e.g., Sprague-Dawley rats)
- Dosing vehicles (e.g., saline)
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge
- Analytical instrumentation (LC-MS/MS)

Procedure:

- Acclimatize animals to the housing conditions.
- Administer a single dose of the test compound via the desired route (e.g., intravenous bolus or oral gavage).
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from a suitable site (e.g., tail vein).
- Process blood samples to obtain plasma by centrifugation.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.



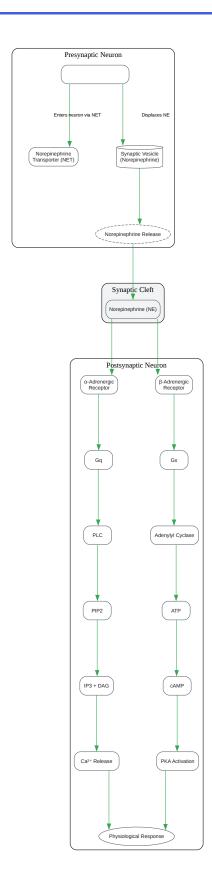
Data Analysis:

- Construct a plasma concentration-time curve.
- Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Pharmacodynamics and Signaling Pathways

Both **pholedrine** and nor**pholedrine** are indirect-acting sympathomimetic amines.[2][7] Their primary mechanism of action is to increase the concentration of norepinephrine in the synaptic cleft by promoting its release from presynaptic nerve terminals and potentially by inhibiting its reuptake via the norepinephrine transporter (NET).[7][8] The elevated levels of norepinephrine then act on adrenergic receptors (α and β) on the postsynaptic membrane to elicit a physiological response.





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